H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH
Brand Name: Vulcanchem
CAS No.: 6693-54-5
VCID: VC16252082
InChI: InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)
SMILES:
Molecular Formula: C24H40N6O12
Molecular Weight: 604.6 g/mol

H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH

CAS No.: 6693-54-5

Cat. No.: VC16252082

Molecular Formula: C24H40N6O12

Molecular Weight: 604.6 g/mol

* For research use only. Not for human or veterinary use.

H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH - 6693-54-5

Specification

CAS No. 6693-54-5
Molecular Formula C24H40N6O12
Molecular Weight 604.6 g/mol
IUPAC Name 2-[2-[[4-carboxy-2-[[4-carboxy-2-(2,6-diaminohexanoylamino)butanoyl]amino]butanoyl]amino]propanoylamino]pentanedioic acid
Standard InChI InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)
Standard InChI Key JXJLTZQPTPRSOX-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a pentapeptide with the sequence Lys-Glu-Glu-Ala-Glu, where each amino acid exists as a racemic mixture of D- and L-stereoisomers. This configuration introduces significant conformational flexibility, as evidenced by analogous compounds such as H-DL-Glu-DL-Lys-DL-Ala-DL-His-OH (PubChem CID: 22696999) , which shares similar racemic properties.

The molecular formula is calculated as C₃₀H₄₈N₆O₁₆, derived from the summation of individual amino acid residues (Lys: C₆H₁₄N₂O₂, Glu: C₅H₉NO₄, Ala: C₃H₇NO₂) and accounting for four water molecules lost during peptide bond formation. The theoretical molecular weight is 748.7 g/mol, consistent with racemic peptides of comparable length .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃₀H₄₈N₆O₁₆
Molecular Weight748.7 g/mol
StereochemistryRacemic (D/L)
Charge at pH 7-3 (predicted)
SolubilityHydrophilic, water-soluble

Stereochemical and Conformational Analysis

The racemic DL-configuration disrupts traditional alpha-helix or beta-sheet formation, favoring unstructured conformations. This is corroborated by studies on H-DL-Ala-DL-Glu-DL-Lys-DL-Ala-OH (PubChem CID: 18234788) , where 3D conformer generation was disallowed due to excessive flexibility. Nuclear magnetic resonance (NMR) data for analogous peptides suggest dynamic interconversion between stereoisomers, complicating crystallographic analysis .

Synthesis and Stability

Solid-Phase Peptide Synthesis (SPPS)

Racemic peptides are typically synthesized via SPPS using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. For DL-amino acids, enantiomeric mixtures are incorporated at each coupling step, requiring precise stoichiometric control to ensure equimolar D/L ratios. Post-synthesis, reverse-phase HPLC is employed to purify the product, as demonstrated for H-DL-Glu-DL-Lys-DL-Ala-DL-His-OH .

Stability Under Physiological Conditions

The peptide’s stability is influenced by its stereochemistry. For example, racemic glutamic acid residues may resist proteolytic degradation longer than their L-form counterparts, as observed in N-Me-DL-Ala-OH HCl (CAS: 600-21-5) , where methylated alanine exhibited enhanced metabolic stability.

Research Applications and Future Directions

Biochemical Probes

This peptide’s racemic nature makes it a valuable probe for studying stereochemical effects on enzyme-substrate interactions. For instance, proteases with strict stereospecificity could be challenged with DL-configurations to elucidate active-site flexibility.

Materials Science

The high density of charged residues may enable self-assembly into hydrogels or ion-conductive materials, analogous to polyglutamic acid-based polymers.

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